molecular formula C12H23N3O2S B2406976 Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate CAS No. 1048915-88-3

Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B2406976
CAS No.: 1048915-88-3
M. Wt: 273.4
InChI Key: KWWUNCHZAZWRNL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with isocyanates or thiocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

ethyl 4-(butan-2-ylcarbamothioyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2S/c1-4-10(3)13-11(18)14-6-8-15(9-7-14)12(16)17-5-2/h10H,4-9H2,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWUNCHZAZWRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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